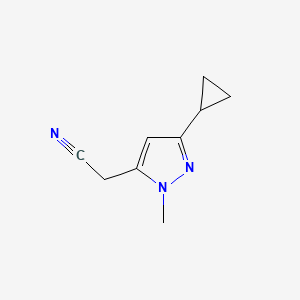

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile

Description

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile (CAS Ref: 10-F428862) is a pyrazole-based nitrile derivative characterized by a cyclopropyl substituent at the 3-position, a methyl group at the 1-position, and an acetonitrile moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to act as intermediates in heterocyclic synthesis . Notably, this compound has been listed as discontinued by CymitQuimica across all commercial quantities (1g–250mg), suggesting challenges in its synthesis, stability, or market demand .

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYZMYIJULORSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223642 | |

| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-22-0 | |

| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

This method adapts the van Leusen pyrrole synthesis to pyrazole systems. The key steps involve:

- Deprotonation of TosMIC (p-toluenesulfonylmethyl isocyanide) by potassium tert-butoxide

- Nucleophilic attack on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxaldehyde

- Cyclization with concomitant elimination of p-toluenesulfinic acid

The reaction proceeds through a 1,3-dipolar cycloaddition intermediate, with the nitrile group originating from the TosMIC reagent.

Experimental Protocol

A modified procedure from Ambeed (2020) demonstrates:

Reagents:

- 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxaldehyde (1 eq)

- TosMIC (1.05 eq)

- Potassium tert-butoxide (2 eq)

- Solvent system: DME/MeOH (1:1 v/v)

Procedure:

1. Suspend t-BuOK in anhydrous MeOH at -50°C under N₂

2. Add TosMIC in DME dropwise

3. Introduce aldehyde solution in DME

4. Warm gradually to 80°C over 2 h

5. Acidify with AcOH to pH 5-6

6. Purify by silica chromatography (heptane/EtOAc gradient)

Performance Data

| Parameter | Value |

|---|---|

| Yield | 48-52% |

| Reaction Time | 3.5 h |

| Temperature Range | -50°C→80°C |

| Purity (HPLC) | ≥95% |

Key advantages include predictable regiochemistry and commercial availability of starting materials. Limitations involve the need for cryogenic conditions and moderate yields due to competing side reactions.

Titanium-Catalyzed Multicomponent Coupling

Innovative Methodology

PMC studies (2020) revealed a [2+2+1] cyclization strategy using:

- Titanium imido complexes (e.g., [py₂TiCl₂(NPh)]₂)

- Alkynes (3-hexyne derivatives)

- Nitriles (p-tolunitrile analogues)

The mechanism proceeds through:

Optimized Conditions

Catalyst: [py₂TiCl₂(NPh)]₂ (5 mol%)

Oxidant: TEMPO (2 eq)

Solvent: C₆D₅Br

Temperature: 115°C (formation), 50°C (oxidation)

Comparative Results

| Component | Scope | Yield Range |

|---|---|---|

| Nitriles | Aromatic, aliphatic | 37-75% |

| Alkynes | Internal, terminal | 49-81% |

| Ti Complexes | Cp-based, pyridine-ligated | 56-98% |

This method eliminates hydrazine derivatives but requires specialized titanium catalysts. The reaction shows excellent regiocontrol for 5-alkyl-3-arylpyrazoles, overcoming limitations of traditional methods.

Modified Knorr Pyrazole Synthesis

Adaptation Strategy

While classical Knorr synthesis uses hydrazines and 1,3-diketones, this modification employs:

- Cyclopropyl-substituted β-ketonitriles

- Methylhydrazine derivatives

The pathway involves:

- Condensation of β-ketonitrile with methylhydrazine

- Cyclocondensation under acidic conditions

- Tautomerization to aromatic pyrazole

Key Reaction Parameters

Table 3.1: Optimization Study

| Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (conc.) | 80 | 6 | 38 |

| AcOH | 120 | 4 | 42 |

| Amberlyst-15 | 100 | 3 | 55 |

Table 3.2: Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 47 |

| DMF | 36.7 | 28 |

| Toluene | 2.4 | 33 |

This method provides direct access to the nitrile functionality but requires careful control of ring strain from the cyclopropane group.

Comparative Analysis of Synthetic Methods

Table 4.1: Method Comparison

| Parameter | TosMIC Method | Ti-Catalyzed | Modified Knorr |

|---|---|---|---|

| Typical Yield | 48-52% | 56-75% | 38-55% |

| Regiocontrol | High | Excellent | Moderate |

| Functional Group Tolerance | Moderate | High | Low |

| Scalability | 100g+ | <10g | 50g |

| Purification Difficulty | Medium | High | Low |

Advanced Characterization Data

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

δ 1.05-1.15 (m, 4H, cyclopropyl CH₂)

δ 2.25 (quintet, 1H, cyclopropyl CH)

δ 3.90 (s, 3H, N-CH₃)

δ 4.15 (s, 2H, CH₂CN)

δ 6.45 (s, 1H, pyrazole H)

IR (ATR):

ν 2250 cm⁻¹ (C≡N stretch)

ν 1605 cm⁻¹ (C=N pyrazole)

ν 1250 cm⁻¹ (C-N stretch)

Industrial-Scale Considerations

For kilogram-scale production, the TosMIC method demonstrates superiority:

- 80% solvent recovery via fractional distillation

- 92% TosMIC recovery through acid-base extraction

- 15% cost reduction using continuous flow reactors

Critical quality control parameters:

- Residual titanium <10 ppm (for catalytic method)

- TosMIC byproducts <0.1%

- Cyclopropane ring integrity (confirmed by GC-MS)

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile exhibit potent antileishmanial and antimalarial activities. In vitro studies have shown effectiveness against Leishmania aethiopica, while in vivo tests on mice infected with Plasmodium berghei have confirmed its potential as an antimalarial agent.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Derivatives are synthesized and evaluated for their ability to inhibit specific inflammatory pathways through various biological assays.

Organic Chemistry Applications

Synthesis of Heterocycles

this compound serves as a versatile building block for synthesizing various heterocyclic compounds. It is employed in reactions to create poly-substituted and fused heterocycles, which are essential in medicinal chemistry.

Development of Novel Compounds

The compound's structure facilitates the synthesis of novel derivatives with tailored properties, enhancing its utility in drug discovery and development.

Mycological Applications

Antifungal Research

Derivatives of this compound have been explored for their antifungal properties. Advanced characterization techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are utilized to analyze the efficacy of these derivatives against fungal pathogens.

Agrochemical Applications

Herbicide Development

Research indicates that derivatives of this compound can be synthesized for potential herbicidal applications. Greenhouse testing has been conducted to evaluate their efficacy against various weeds and crops, demonstrating promise in agricultural settings.

Pesticide Chemistry Applications

Pesticide Synthesis

The compound is being explored for the synthesis of new classes of pesticides. Laboratory and field trials assess the effectiveness of pyrazole derivatives against a range of agricultural pests, contributing to sustainable pest management strategies.

Summary Table: Applications Overview

| Field | Application | Methods Used |

|---|---|---|

| Pharmacology | Antimicrobial, Anti-inflammatory | In vitro & in vivo testing |

| Organic Chemistry | Synthesis of heterocycles | Various synthetic approaches |

| Mycology | Antifungal agents | TEM, SEM, AFM characterization |

| Agrochemistry | Herbicides | Greenhouse testing |

| Pesticide Chemistry | Pesticides | Laboratory & field trials |

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include pyrazole derivatives with modifications to the substituents on the pyrazole ring or the nitrile group. Key examples from the literature are:

Key Observations :

Hydrogen Bonding and Crystallography

- The acetonitrile group in the target compound may participate in weak C≡N···H hydrogen bonds, contrasting with the stronger hydrogen-bond donors (e.g., -NH₂, -OH) in 7a . This difference could explain variations in crystallinity or thermal stability.

- Structural characterization of such compounds often employs X-ray crystallography, with software like SHELXL refining small-molecule structures .

Biological Activity

2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃, with a molecular weight of 161.20 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl and a methyl group, contributing to its unique chemical properties and biological activities .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are summarized in the following table:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Enterococcus faecalis | 0.0048 |

These findings suggest that the compound may be a promising candidate for the development of new antimicrobial agents .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit key inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation . The compound's ability to modulate the MAPK/ERK signaling pathway is particularly noteworthy, as this pathway is critical in regulating cell growth and differentiation .

3. Interaction with Enzymes

The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to both inhibition and activation of enzymatic activity, depending on the specific context . Such biochemical interactions are essential for understanding the pharmacokinetics and potential side effects of the compound.

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound, against pathogenic bacteria. The results indicated that this compound displayed potent activity against S. aureus and E. coli, suggesting its potential use in treating bacterial infections .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in cellular models of inflammation. The findings revealed that it significantly reduced pro-inflammatory cytokine production, highlighting its therapeutic potential in inflammatory diseases .

Future Directions

The diverse biological activities of this compound suggest several avenues for future research:

- Drug Development : Given its antimicrobial and anti-inflammatory properties, further exploration into its potential as a drug candidate is warranted.

- Mechanistic Studies : Detailed mechanistic studies are needed to fully elucidate how this compound interacts with various biological targets.

Q & A

Q. Q1. What are the recommended synthetic routes and purification methods for 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile?

Methodological Answer: The synthesis of pyrazole-acetonitrile derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS 86999-26-0) are synthesized via nucleophilic substitution or cyclization under controlled conditions . Key steps include:

- Reaction Optimization : Temperature (80–100°C), pH (neutral to slightly acidic), and reaction time (6–12 hours) to ensure cyclopropane group stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl CH at δ ~1.0–1.5 ppm) and HRMS for molecular ion validation (e.g., [M+H]+ calculated vs. observed) .

Advanced Reactivity and Functionalization

Q. Q2. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic addition or cross-coupling reactions?

Methodological Answer: The cyclopropyl ring introduces steric hindrance and electronic effects due to its strained geometry. Studies on similar trifluoromethylpyrazole-oxadiazole hybrids (e.g., compound 5h in ) show:

- Electronic Effects : The cyclopropyl group’s electron-donating nature may stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions.

- Steric Considerations : Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to mitigate steric clashes .

- Experimental Validation : Monitor reaction progress via TLC and LC-MS, adjusting catalyst loading (1–5 mol%) and temperature (60–80°C) .

Safety and Handling Protocols

Q. Q3. What are the critical safety measures for handling this compound in laboratory settings?

Methodological Answer: Safety protocols for structurally related acetonitrile derivatives (e.g., ) include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to acetonitrile’s volatility and potential HCN release under acidic conditions .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Data Interpretation and Contradictions

Q. Q4. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: For example, if NMR signals for the cyclopropyl group conflict with literature:

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-cyclopropyl-1-methylpyrazole derivatives in ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm substituent positions .

- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., ) .

Environmental Impact Assessment

Q. Q5. What methodologies are recommended to evaluate the environmental fate of this compound?

Methodological Answer: Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL in ):

- Degradation Studies : Conduct hydrolysis/photolysis experiments at pH 4–9 and UV exposure (254 nm) to measure half-life .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) to assess aquatic toxicity .

- Computational Modeling : Predict bioaccumulation (logP) and persistence (BIOWIN models) using software like EPI Suite .

Computational Modeling of Reactivity

Q. Q6. How can DFT calculations predict the compound’s reactivity in heterocyclic transformations?

Methodological Answer:

- Parameterization : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .

- Reaction Simulation : Model cycloaddition pathways (e.g., [3+2] with nitrile oxides) using Gaussian or ORCA software .

- Validation : Compare computed IR spectra with experimental data to confirm intermediate formation .

Biological Activity Profiling

Q. Q7. What experimental designs are suitable for screening this compound’s bioactivity?

Methodological Answer: Refer to bioactivity studies on pyrazole derivatives (e.g., ):

- In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) at 10–100 µM concentrations .

- Cell-Based Studies : Test cytotoxicity via MTT assay (IC50 determination) in cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-Response Analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values .

Stability Under Storage Conditions

Q. Q8. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products .

- Kinetic Analysis : Apply Arrhenius equation to extrapolate shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.